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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations used to

elucidate the molecular structure and properties of 3-Methylquinoline N-oxide. By leveraging

computational chemistry, researchers can gain significant insights into the geometric,

electronic, and vibrational characteristics of this compound, which is of interest in medicinal

chemistry and materials science. This paper outlines the standard computational

methodologies and presents the expected theoretical data.

Introduction to 3-Methylquinoline N-oxide
3-Methylquinoline N-oxide is a heterocyclic compound derived from quinoline. The

introduction of an N-oxide functional group and a methyl group at the 3-position significantly

alters the electronic and steric properties of the parent quinoline molecule.[1] These

modifications can influence its biological activity and chemical reactivity.[1] Theoretical

calculations, particularly those based on Density Functional Theory (DFT), are powerful tools

for understanding these molecular-level changes.[2]

The general chemical structure of 3-Methylquinoline N-oxide is represented by the formula

C₁₀H₉NO.[3]
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The theoretical data presented in this guide are based on well-established computational

protocols for quinoline derivatives, as documented in multiple studies.[4][5][6] These methods

provide a reliable framework for predicting the properties of 3-Methylquinoline N-oxide.

Density Functional Theory (DFT) Calculations
A common and effective method for this type of analysis is Density Functional Theory (DFT).

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently

employed for its accuracy in predicting the properties of organic molecules.[5][6] A split-valence

basis set, such as 6-311++G(d,p), is typically used to provide a good balance between

computational cost and accuracy for both geometry optimization and vibrational frequency

calculations.[5]

Software for Quantum Chemical Calculations
Quantum chemical calculations are typically performed using software packages like Gaussian,

which allows for a wide range of theoretical chemistry investigations.[7]

General Computational Workflow
The process for the theoretical analysis of 3-Methylquinoline N-oxide follows a standardized

workflow. This begins with defining the initial molecular structure, followed by geometry

optimization to find the lowest energy conformation. Subsequent calculations can then be

performed on this optimized structure to determine various properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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